BenchChemオンラインストアへようこそ!

N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

HIV entry inhibition Structure-activity relationship Oxalamide scaffold design

N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034468-66-9) is a synthetic, bifunctional oxalamide derivative with molecular formula C21H25ClN4O2 and molecular weight 400.91 g/mol. It belongs to the N,N'-disubstituted oxalamide class, which has been widely explored for HIV-1 entry inhibition, kinase modulation, and enzyme inhibition.

Molecular Formula C21H25ClN4O2
Molecular Weight 400.91
CAS No. 2034468-66-9
Cat. No. B2479663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
CAS2034468-66-9
Molecular FormulaC21H25ClN4O2
Molecular Weight400.91
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C21H25ClN4O2/c1-15-12-19(6-9-23-15)26-10-7-17(8-11-26)14-25-21(28)20(27)24-13-16-2-4-18(22)5-3-16/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,24,27)(H,25,28)
InChIKeyDTCZFDSFHVOVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034468-66-9): Structural and Pharmacological Class Overview for Research Procurement


N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034468-66-9) is a synthetic, bifunctional oxalamide derivative with molecular formula C21H25ClN4O2 and molecular weight 400.91 g/mol [1]. It belongs to the N,N'-disubstituted oxalamide class, which has been widely explored for HIV-1 entry inhibition, kinase modulation, and enzyme inhibition [2]. The compound incorporates a 4-chlorobenzyl group at the N1 position and a (1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl moiety at the N2 position, connected via an oxalamide linker. This combination of a halogenated benzyl group and a methylpyridinyl-piperidine scaffold is structurally distinct from prototypical oxalamide inhibitors such as NBD-556, and is primarily available as a research chemical for exploratory medicinal chemistry and biological screening [1].

Why N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Generic substitution among oxalamide derivatives is not feasible due to the critical contribution of each substituent to target binding and selectivity. The 4-chlorobenzyl group at N1 participates in halogen-bonding and hydrophobic interactions that are absent in N-methyl or N-phenyl analogs; its replacement with a simple methyl group abolishes key lipophilic contacts, as demonstrated by the distinct binding profiles of NBD-556 analogs in HIV-1 gp120 entry assays [1]. The 2-methylpyridin-4-yl group on the piperidine nitrogen introduces a basic heterocyclic moiety capable of hydrogen bonding and π-stacking interactions with kinase hinge regions, a feature commonly exploited in FLT3 and c-MET inhibitors [2]. Removing the methyl group from the pyridine ring (as in pyridin-2-yl analogs) alters the electronic properties and steric fit, while removing the entire pyridinyl group (as in N-methylpiperidine analogs) eliminates the kinase-targeting pharmacophore entirely. These structural differences translate into divergent biological activities and target selectivity profiles that cannot be reconciled by generic substitution [2].

Quantitative Differentiation Evidence for N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034468-66-9)


Structural Topology Differentiation: Dual Pharmacophore Architecture vs. Prototypical HIV Entry Inhibitor NBD-556

N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide incorporates a 2-methylpyridin-4-yl substituted piperidine scaffold at the N2 position, whereas the prototypical HIV-1 entry inhibitor NBD-556 (N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide) utilizes a 2,2,6,6-tetramethylpiperidine ring. The target compound further distinguishes itself by having the 4-chlorophenyl group replaced with a 4-chlorobenzyl group, introducing a methylene spacer that adds conformational flexibility [1]. In the established SAR of oxalamide HIV-1 entry inhibitors, the piperidine scaffold region is a primary driver of antiviral potency; replacing the tetramethylpiperidine ring with new scaffolds led to improved antiviral activity in several analogs [1]. The 2-methylpyridin-4-yl group introduces a basic nitrogen capable of participating in hydrogen bonding and salt-bridge interactions with gp120 residues, a feature exploited in second-generation entry inhibitors [1].

HIV entry inhibition Structure-activity relationship Oxalamide scaffold design

Chemokine Receptor CCR1 Antagonism: N-Methylpiperidine Analog Comparator Data

The comparator compound N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 952974-26-4), which lacks the 2-methylpyridin-4-yl group at the piperidine nitrogen, has been evaluated as a CCR1 antagonist and demonstrated an IC50 of 78 nM in THP-1 cell chemotaxis assays [1]. This compound retains the 4-chlorobenzyl group and the piperidine-oxalamide core present in the target compound but replaces the 2-methylpyridin-4-yl substituent with a simple methyl group. The target compound N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide incorporates the identical 4-chlorobenzyl pharmacophore and oxalamide linker, but replaces the N-methyl group with a 2-methylpyridin-4-yl moiety, which introduces additional dimensions for target engagement through π-stacking and hydrogen bonding [2]. Direct CCR1 data for the target compound are not publicly available.

Chemokine receptor CCR1 antagonism Oxalamide inhibitor

PI3 Kinase Inhibition by the 2-Methylpyridin-4-yl Piperidine Pharmacophore: N-Methyl Analog Comparator Data

The comparator compound N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034530-35-1), which retains the 2-methylpyridin-4-yl piperidine moiety at N2 but replaces the 4-chlorobenzyl group with a simple N-methyl group, has demonstrated Ki values of 41 nM against PI3Kbeta and 33 nM against PI3Kalpha in AlphaScreen assays [1]. This comparator also shows Ki = 590 nM at the histamine H3 receptor, indicating the pharmacophore's polypharmacology potential [2]. The target compound N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide contains the identical kinase-targeting 2-methylpyridin-4-yl piperidine scaffold but additionally incorporates a 4-chlorobenzyl group at N1, which is expected to enhance lipophilicity (cLogP) and may improve membrane permeability and binding pocket occupancy compared to the N-methyl comparator [3]. Direct PI3K data for the target compound are not publicly available.

PI3K inhibition Kinase inhibitor 2-methylpyridin-4-yl pharmacophore

Kinase Scaffold Validation: The 2-Methylpyridin-4-yl Piperidine Motif in FLT3 and c-MET Inhibition

The 2-methylpyridin-4-yl piperidine scaffold, which constitutes the N2 region of the target compound, is a validated pharmacophore for kinase inhibition. An analog containing this scaffold demonstrated IC50 < 100 nM against FLT3 and c-MET kinases in a panel of 12 kinases [1]. Additionally, a quinazoline derivative incorporating the 2-methylpyridin-4-yl piperidine motif showed IC50 values of 99–120 nM against c-KIT kinase with selectivity over ABL and PDGFRbeta . The target compound N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide integrates this validated kinase-binding motif with a 4-chlorobenzyl oxalamide fragment, which based on the CCR1 inhibitor data (see Evidence Item 2) can independently engage chemokine or other non-kinase targets. This bifunctional architecture is distinct from single-pharmacophore kinase inhibitors.

Kinase inhibition FLT3 inhibitor c-MET inhibitor 2-methylpyridin-4-yl pharmacophore

Recommended Research Application Scenarios for N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034468-66-9) Based on Differential Evidence


Dual CCR1/PI3K Polypharmacology Probe Development

The target compound combines the 4-chlorobenzyl-oxalamide-piperidine core (associated with CCR1 antagonism, IC50 = 78 nM for the N-methylpiperidine analog [1]) with the 2-methylpyridin-4-yl piperidine scaffold (associated with PI3Kbeta inhibition, Ki = 41 nM for the N-methyl analog [2]). This unique bifunctional architecture enables a single molecule to potentially engage both chemokine receptors and PI3K signaling nodes simultaneously. Researchers investigating inflammatory diseases where CCR1 and PI3K pathways intersect can procure this compound for dual-target probe development, circumventing the need to use two separate tool compounds that may have incompatible pharmacokinetics or additive toxicity [1][2].

Kinase Selectivity Panel Screening with a Bifunctional Oxalamide Scaffold

The 2-methylpyridin-4-yl piperidine motif in the target compound has been validated in kinase inhibitors achieving sub-100 nM potency against FLT3, c-MET, and c-KIT [1]. Unlike single-pharmacophore kinase inhibitors, the target compound carries an additional 4-chlorobenzyl oxalamide fragment at the N1 position that may alter kinase selectivity profiles. This compound is recommended for broad kinase panel screening to determine whether the chlorobenzyl substitution introduces isoform selectivity advantages or off-target kinase engagement not observed with N-methyl or N-phenyl piperidine oxalamide analogs [1][2].

HIV-1 Entry Inhibitor Scaffold Diversification Beyond NBD-556

The established SAR of oxalamide HIV-1 entry inhibitors demonstrates that replacing the tetramethylpiperidine ring of NBD-556 with alternative scaffolds can improve antiviral activity [1]. The target compound replaces the tetramethylpiperidine ring with a 1-(2-methylpyridin-4-yl)piperidine moiety and the 4-chlorophenyl group with a 4-chlorobenzyl group. These structural modifications introduce a hydrogen-bond-capable pyridine ring and a conformationally flexible benzyl linkage not present in NBD-556. Researchers developing next-generation HIV-1 entry inhibitors can use this compound to explore whether pyridine-containing piperidine scaffolds improve interactions with the Phe43 cavity entrance or alter resistance profiles [1].

Quote Request

Request a Quote for N1-(4-chlorobenzyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.